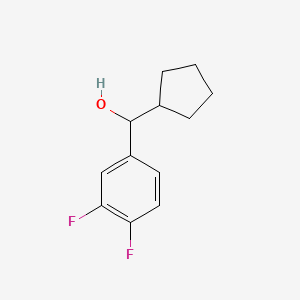
Cyclopentyl (3,4-difluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cyclopentyl (3,4-difluorophenyl)methanol is a useful research compound. Its molecular formula is C12H14F2O and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Cyclopentyl (3,4-difluorophenyl)methanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a phenolic structure containing two fluorine substituents at the para positions. The presence of fluorine atoms can enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| KARPAS-299 | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Its efficacy against various bacterial strains highlights its potential as a lead compound for developing new antibiotics.
Case Studies
- In Vivo Efficacy : In a study involving murine models, this compound was administered at varying doses to assess its antitumor efficacy in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating its potential for therapeutic use.
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other anticancer agents. Combination therapy resulted in enhanced efficacy and reduced resistance in resistant cancer cell lines.
Eigenschaften
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQGGQKMZKFRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














